Betamethasone Valerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-SUYDQAKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022673 | |
| Record name | Betamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2152-44-5 | |
| Record name | Betamethasone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone valerate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Cellular Mechanisms
The pharmacological action of Betamethasone (B1666872) valerate (B167501) is initiated by its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.
Glucocorticoid Receptor (GR) Interaction and Binding Kinetics
Upon entering the cell, Betamethasone valerate binds to the glucocorticoid receptor, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones. This binding event triggers a conformational change in the GR, leading to the dissociation of the associated proteins. The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. This nuclear translocation is a critical step, allowing the complex to interact with specific DNA sequences and regulate gene expression. The process of nuclear import is rapid, with maximal nuclear accumulation of the GR complex occurring within minutes to an hour after steroid exposure.
This compound exhibits a high binding affinity for the glucocorticoid receptor. This strong interaction is a key determinant of its potency as a corticosteroid. The valerate ester at the 17-alpha position of the betamethasone molecule contributes to this high affinity. Studies have shown that the elongation of the ester chain from acetate (B1210297) to valerate enhances the binding affinity for the receptor. For instance, this compound has been shown to inhibit the binding of radiolabeled dexamethasone (B1670325) to human epidermis and mouse skin with IC50 values of 5 and 6 nM, respectively, indicating a strong competitive binding affinity medchemexpress.com. Molecular docking studies have further elucidated the interaction, showing that the Betamethasone molecule fits well within the ligand-binding domain of the GR, forming significant noncovalent interactions, including hydrogen bonds and hydrophobic interactions nih.gov.
Comparative Analysis with Other Corticosteroids' GR Affinity
The potency of different corticosteroids is closely related to their relative affinity for the glucocorticoid receptor. This compound is classified as a potent corticosteroid. When compared to other corticosteroids, its affinity for the GR is a significant factor in its therapeutic efficacy.
Comparative Glucocorticoid Receptor (GR) Affinity of Various Corticosteroids
| Corticosteroid | Relative GR Affinity (Dexamethasone = 100) | Potency Classification |
|---|---|---|
| Hydrocortisone (B1673445) | 10 | Mild |
| Prednisolone (B192156) | 50 | Intermediate |
| Triamcinolone Acetonide | 100 | Medium |
| This compound | 500 | Potent |
| Betamethasone Dipropionate | 600 | Potent |
| Clobetasol Propionate | 1800 | Very Potent |
Note: The relative affinity values are approximate and can vary based on the assay method and tissue type.
Genomic and Non-Genomic Signaling Pathways
The cellular effects of this compound are mediated through two principal signaling pathways: the classical genomic pathway and the more rapid non-genomic pathway.
Gene Transcriptional Modulation via Glucocorticoid Response Elements (GREs)
The genomic pathway involves the direct regulation of gene transcription by the activated GR complex. Once in the nucleus, the this compound-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction can either enhance (transactivation) or suppress (transrepression) the transcription of these genes.
A key mechanism of the anti-inflammatory action of this compound is the transactivation of genes encoding anti-inflammatory proteins. One of the most well-characterized of these is Lipocortin-1, also known as Annexin-1 nih.gov. The synthesis and release of Annexin-1 are strongly regulated by glucocorticoids nih.gov. By binding to GREs in the Annexin-1 gene promoter, the this compound-GR complex increases the transcription and subsequent translation of this protein. Annexin-1 plays a crucial role in inhibiting the inflammatory cascade by suppressing the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid, the precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Studies have shown that glucocorticoid treatment leads to an increased expression of Annexin-1 in various cell types, including macrophages and peripheral blood mononuclear cells frontiersin.org.
Non-Genomic Signaling Pathways
Downregulation of Pro-inflammatory Gene Expression
A cornerstone of this compound's anti-inflammatory action is its ability to suppress the transcription of pro-inflammatory genes. patsnap.com Upon binding to this compound, the glucocorticoid receptor translocates to the nucleus, where it interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a broad downregulation of genes encoding various inflammatory mediators. patsnap.com
This compound significantly reduces the expression of genes encoding pro-inflammatory cytokines and chemokines. nih.gov This includes a marked decrease in the production of key cytokines like interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are pivotal in amplifying and sustaining inflammatory reactions. patsnap.com By inhibiting these signaling molecules, this compound effectively dampens the communication between immune cells that drives inflammation. patsnap.com Furthermore, it suppresses the expression of chemokines, which are responsible for recruiting inflammatory cells to the site of tissue injury or infection. patsnap.comnih.gov
The migration of leukocytes from the bloodstream into inflamed tissues is a critical step in the inflammatory cascade, facilitated by adhesion molecules on the surface of endothelial cells and leukocytes. This compound downregulates the expression of these crucial adhesion molecules. patsnap.com This reduction in adhesion molecules hinders the ability of inflammatory cells to adhere to the blood vessel walls and subsequently move into the surrounding tissue, thereby limiting the cellular component of the inflammatory response. patsnap.com
This compound also exerts its anti-inflammatory effects by targeting key enzymes involved in the synthesis of inflammatory mediators. It downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation that is responsible for the production of prostaglandins. patsnap.com Additionally, this compound inhibits the activity of phospholipase A2 (PLA2). patsnap.comnih.gov This inhibition is, in part, mediated by the upregulation of annexin (B1180172) A1 (lipocortin-1), a protein that directly interferes with PLA2 activity. By inhibiting PLA2, this compound blocks the release of arachidonic acid from cell membranes, a critical precursor for the synthesis of both prostaglandins and leukotrienes. patsnap.com
Table 1: Key Pro-inflammatory Genes Downregulated by this compound
| Gene Category | Specific Examples | Primary Function in Inflammation |
| Cytokines | Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Mediate and amplify the inflammatory response, induce fever, and stimulate acute phase protein synthesis. |
| Chemokines | Various | Recruit inflammatory cells (e.g., neutrophils, macrophages) to the site of inflammation. |
| Adhesion Molecules | E-selectin, ICAM-1, VCAM-1 | Mediate the adhesion and migration of leukocytes from blood vessels into inflamed tissues. |
| Enzymes | Cyclooxygenase-2 (COX-2), Phospholipase A2 (PLA2) | Catalyze the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes. |
Anti-inflammatory Mechanisms at the Molecular and Cellular Level
The anti-inflammatory properties of this compound are a direct result of its ability to interfere with multiple pathways at the molecular and cellular level, leading to a significant reduction in the cardinal signs of inflammation.
Inhibition of Inflammatory Mediator Biosynthesis (e.g., Prostaglandins, Leukotrienes)
A primary mechanism by which this compound controls inflammation is by potently inhibiting the production of key lipid mediators, including prostaglandins and leukotrienes. biointerfaceresearch.com This is achieved by targeting the enzymatic pathways responsible for their synthesis. As previously mentioned, the inhibition of phospholipase A2 (PLA2) is a crucial upstream event that limits the availability of the common precursor, arachidonic acid. patsnap.com This effectively reduces the substrate for both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. The downregulation of COX-2 expression further diminishes prostaglandin (B15479496) production. patsnap.com
Table 2: Impact of this compound on Inflammatory Mediator Biosynthesis
| Precursor Molecule | Enzyme Targeted by this compound (Indirectly or Directly) | Inflammatory Mediators Inhibited | Key Inflammatory Roles of Mediators |
| Membrane Phospholipids | Phospholipase A2 (PLA2) | Arachidonic Acid | Precursor to prostaglandins and leukotrienes. |
| Arachidonic Acid | Cyclooxygenase-2 (COX-2) | Prostaglandins | Vasodilation, pain, fever. |
| Arachidonic Acid | Lipoxygenase (LOX) | Leukotrienes | Bronchoconstriction, increased vascular permeability, chemotaxis. |
Reduction of Inflammatory Cell Recruitment and Activation
A primary mechanism of this compound is its ability to inhibit the recruitment and activation of various inflammatory cells at the site of inflammation. patsnap.combiointerfaceresearch.com This is achieved by modulating gene transcription, leading to the downregulation of pro-inflammatory genes that code for cytokines, chemokines, and adhesion molecules. patsnap.com By suppressing these critical signaling molecules, this compound effectively curtails the migration and function of key immune cells.
Neutrophils
This compound significantly impacts neutrophil function. It has been shown to reduce the migration of these first-responder inflammatory cells to sites of injury. patsnap.com In vitro studies on neonatal neutrophils demonstrated that betamethasone can significantly inhibit both random migration and directed migration (chemotaxis). nih.gov Specifically, a concentration of 0.01 µg/mL led to a 15% inhibition in random migration and a 23.5% inhibition in chemotaxis. nih.gov Furthermore, glucocorticoids can block the increased expression of endothelial adhesion molecules, which reduces the ability of neutrophils to bind to capillary walls. frontiersin.org While some studies suggest antenatal betamethasone administration can cause a transient increase in neutrophil counts in premature infants, its primary anti-inflammatory effect involves suppressing their motility and recruitment. nih.gov
Eosinophils
Systemic corticosteroids are well-documented to reduce circulating eosinophil counts, a key feature in eosinophilic inflammatory conditions like asthma. nih.gov A retrospective study on asthma patients receiving systemic corticosteroids showed a significant decrease in blood eosinophil counts. One month after initiating therapy, mean eosinophil counts in patient subgroups dropped by 30-36%. nih.gov However, the effect of topical betamethasone on eosinophil counts can be complex. One clinical trial on patients with atopic dermatitis reported a significant increase in eosinophil count after six weeks of therapy with a betamethasone-containing product. researchgate.net Conversely, a pilot study using a different topical corticosteroid, beclomethasone (B1667900) dipropionate, for eosinophilic esophagitis found it led to a significant decrease in esophageal eosinophilia but not in peripheral eosinophilia. nih.govresearchgate.net These varied findings suggest the effect on eosinophils may depend on the specific corticosteroid, the route of administration, and the underlying condition being treated.
Macrophages
This compound modulates the recruitment and function of macrophages, which play a critical role in both initiating and resolving inflammation. patsnap.com An experimental study in a rat model of nerve injury observed a dynamic effect of betamethasone on macrophage recruitment. Initially, there was a significant decrease in macrophage numbers at day 2 post-injury. This was followed by a significant increase at day 7, and finally, a significant reduction again by day 17 compared to controls. nih.gov In vitro studies have also shown that betamethasone can inhibit the function of fetal macrophages, specifically by depressing their ability to bind to immunoglobulin-coated red blood cells, which may alter in vivo immune function. nih.gov
Table 1: Effect of Betamethasone on Inflammatory Cell Recruitment in a Rat Sciatic Nerve Crush Injury Model nih.gov
| Time Point | Effect on Macrophage Number Compared to Control | Significance (p-value) |
|---|---|---|
| 2 Days | Significant Decrease | p=0.001 |
| 7 Days | Significant Increase | p=0.001 |
| 17 Days | Significant Decrease | p=0.008 |
Stabilization of Cell Membranes
A key, non-genomic mechanism of action for corticosteroids like betamethasone is the stabilization of cellular and subcellular membranes. patsnap.com Betamethasone is particularly noted for its ability to stabilize lysosomal membranes. patsnap.com Lysosomes contain a variety of potent enzymes that, if released into the cytoplasm, can cause significant cellular damage and propagate inflammation. By preventing the release of these catabolic enzymes, betamethasone helps to minimize tissue destruction associated with the inflammatory process. patsnap.com
Decreased Capillary Permeability
Inflammation is characterized by increased vascular permeability, leading to edema and swelling. This compound counteracts this by reversing the increased capillary permeability caused by inflammatory mediators like histamine (B1213489). frontiersin.orgnih.govresearchgate.net Histamine, released from mast cells, is a major inducer of vascular hyperpermeability. frontiersin.orgnih.gov Corticosteroids can suppress this histamine release and also appear to have a direct action on the vascular bed, reducing mediator-induced vasodilation. medicaljournals.senih.gov By tightening the endothelial barrier and reducing leakage from blood vessels, this compound effectively diminishes the swelling, redness, and edema characteristic of inflammatory dermatoses.
Immunosuppressive Actions
A cornerstone of this compound's efficacy lies in its profound immunosuppressive effects, which target various components of the cutaneous immune system. patsnap.comnih.govpatsnap.com
This compound significantly alters the function of key immune cells involved in the inflammatory cascade. patsnap.com It effectively reduces the recruitment and activation of various inflammatory cells, including neutrophils, eosinophils, macrophages, and lymphocytes, at the site of inflammation. patsnap.com Furthermore, it diminishes the functional capacity of T-lymphocytes and antigen-presenting cells such as dendritic cells. patsnap.com This broad immunosuppressive activity is achieved, in part, by downregulating the expression of genes that encode for pro-inflammatory cytokines and chemokines. patsnap.comnih.gov
| Affected Immune Cells | Effect of this compound |
| T-lymphocytes | Decreased function and activation |
| Dendritic Cells | Decreased antigen-presenting function |
| Neutrophils | Reduced recruitment and activation |
| Eosinophils | Reduced recruitment and activation |
| Macrophages | Reduced recruitment and activation |
| Lymphocytes | Reduced recruitment and activation |
This table summarizes the modulatory effects of this compound on various immune cell types.
This compound demonstrates a significant inhibitory effect on the release of histamine and other pro-inflammatory mediators from mast cells and basophils. patsnap.com This action is crucial in mitigating the pruritus (itching) and edema (swelling) associated with allergic and inflammatory skin disorders. patsnap.com Research has shown that prolonged topical application of this compound can lead to a substantial decrease in cutaneous histamine levels. For instance, one study observed a 66% reduction in histamine content following a six-week treatment period. nih.gov This effect is attributed to the depletion of mast cells in the treated skin. nih.gov
| Mediator | Effect of this compound | Cell Source |
| Histamine | Inhibition of release | Mast Cells, Basophils |
| Other pro-inflammatory mediators | Inhibition of release | Mast Cells, Basophils |
This table outlines the inhibitory action of this compound on the release of inflammatory mediators.
Antiproliferative Properties
In addition to its anti-inflammatory and immunosuppressive actions, this compound possesses potent antiproliferative properties, which are particularly beneficial in skin diseases characterized by epidermal hyperplasia, such as psoriasis. patsnap.com
This compound directly inhibits the proliferation of keratinocytes, the predominant cell type in the epidermis. patsnap.commdpi.com In conditions like psoriasis, where keratinocyte turnover is abnormally accelerated, this antiproliferative effect helps to reduce the characteristic scaling and plaque formation. patsnap.com In vitro studies have demonstrated that this compound can dose-dependently reduce the growth of keratinocytes and arrest the cell cycle, primarily in the G2-phase. nih.gov
Pathological changes in the expression of various epidermal proteins are a hallmark of many inflammatory skin diseases. This compound contributes to the restoration of a normal epidermal phenotype by modulating the expression of these proteins. mdpi.com Treatment with this compound has been shown to normalize the expression of key structural proteins, including filaggrin and loricrin, which are essential for proper skin barrier function. nih.gov Furthermore, it influences the expression of various keratins. For example, in psoriatic lesions, it helps to normalize the expression of cytokeratins K5, K10, and K16. oup.com However, it has also been noted to reduce the expression of involucrin. nih.gov
| Epidermal Protein | Effect of this compound Treatment |
| Filaggrin | Normalization of expression |
| Loricrin | Normalization of expression |
| Involucrin | Reduced expression |
| Keratin 5 (K5) | Normalization of expression |
| Keratin 10 (K10) | Normalization of expression |
| Keratin 16 (K16) | Reduction of expression towards normal levels |
This table summarizes the impact of this compound on the expression of key epidermal proteins.
Pharmacokinetics and Biotransformation Studies
Percutaneous Absorption and Influencing Factors
The journey of betamethasone (B1666872) valerate (B167501) from a topical formulation to its site of action within the skin is governed by the process of percutaneous absorption. This process is modulated by a variety of factors, including the formulation's vehicle, the health of the epidermal barrier, and the use of occlusive dressings.
The vehicle in which betamethasone valerate is formulated plays a pivotal role in its penetration and bioavailability within the skin. Different formulations, such as creams, ointments, lotions, gels, and foams, exhibit varying capacities to release the drug and facilitate its transport across the stratum corneum, the outermost layer of the epidermis.
Research has demonstrated that the choice of vehicle can significantly impact the amount of this compound that permeates the skin. For instance, a novel foam formulation has been shown to enhance the bioavailability of this compound by more than twofold compared to a lotion formulation. Ointments, being more occlusive, generally provide better skin penetration than creams, making them more suitable for thicker skin lesions. The composition of the vehicle, including the presence of penetration enhancers, can also influence drug delivery. Studies have explored the use of solid lipid nanoparticles (SLNs) as a carrier system to provide prolonged and localized delivery of betamethasone 17-valerate into the skin, with the lipid composition of the SLNs being a key determinant of drug diffusion.
The physical properties of the formulation, such as viscosity, also affect drug distribution. Gelled vehicles, for instance, may be less efficiently removed from the skin surface, potentially leading to a reservoir effect. The metamorphosis of film-forming formulations after application, where volatile excipients evaporate, alters the drug's concentration and physical state, thereby impacting its uptake and permeation.
Table 1: Impact of Vehicle Formulation on this compound Percutaneous Absorption
| Vehicle Type | Key Characteristics | Impact on Absorption |
| Foam | Novel delivery system, melts upon contact with the scalp. | Enhanced bioavailability and dermal penetration compared to lotions. |
| Ointment | Occlusive, greasy base. | Provides superior skin penetration, suitable for thick lesions. |
| Cream | Emulsion of oil and water. | Less occlusive than ointments. |
| Lotion | Liquid preparation. | Lower penetration compared to foam and ointments. |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticle carrier system. | Can provide controlled release and create a drug reservoir in the epidermis. |
| Gelled Vehicles | Increased viscosity. | May be trapped in skin furrows, influencing drug uptake depending on removal. |
| Film-Forming Formulations | Leave a residual film after solvent evaporation. | Drug release is dependent on the drug's concentration and physical state in the residual film. |
The condition of the epidermal barrier is a critical determinant of the extent of percutaneous absorption of this compound. A healthy, intact stratum corneum serves as a formidable barrier to the entry of foreign substances, including medications.
Topical corticosteroids themselves can impact the integrity of the epidermal barrier. Prolonged use can lead to skin thinning (atrophy), which can, in turn, increase systemic absorption. Conversely, in pathological conditions where the epidermal barrier is compromised, such as in eczema or psoriasis, the percutaneous absorption of topical corticosteroids is increased. This heightened absorption in diseased skin is a key consideration in the therapeutic application of this compound.
The use of occlusive dressings, which involves covering the treated area with a material like a plastic film, substantially increases the percutaneous absorption of topical corticosteroids. Occlusion enhances skin hydration and temperature, which facilitates drug penetration through the stratum corneum. This technique can be a valuable therapeutic adjunct for treating resistant dermatoses.
Inflammation and other disease processes in the skin also lead to increased percutaneous absorption. Inflammatory skin conditions are often characterized by a compromised epidermal barrier, which allows for greater penetration of topically applied substances. Therefore, the very conditions that this compound is used to treat can also enhance its absorption into the skin.
Systemic Absorption and Distribution
While this compound is intended for local action in the skin, a portion of the applied dose can be absorbed systemically, entering the bloodstream. The extent of systemic absorption is influenced by the same factors that affect percutaneous absorption, including the vehicle, the integrity of the epidermal barrier, the use of occlusive dressings, the size of the treatment area, and the duration of use.
Once in the systemic circulation, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids.
Following systemic absorption, this compound binds to plasma proteins to varying degrees. The primary proteins involved in this binding are serum albumin and corticosteroid-binding globulin (CBG), also known as transcortin. Only the unbound fraction of the drug is pharmacologically active and able to diffuse into tissues to exert its effects. The binding to plasma proteins is a reversible process, and an equilibrium exists between the bound and unbound drug.
After entering the systemic circulation, betamethasone is widely distributed throughout the body's tissues. The distribution pattern is influenced by factors such as blood flow to various organs and the physicochemical properties of the drug. Once absorbed through the skin, topical corticosteroids are metabolized primarily in the liver. The metabolites are then excreted by the kidneys, with some also being eliminated in the bile. The mean plasma elimination half-life of betamethasone after the topical application of betamethasone 17-valerate has been reported to be 16.6 hours, which is longer than that observed after oral administration.
Table 2: Pharmacokinetic Parameters of this compound After Systemic Absorption
| Parameter | Description |
| Plasma Protein Binding | Binds to serum albumin and corticosteroid-binding globulin. |
| Metabolism | Primarily occurs in the liver. |
| Excretion | Mainly excreted by the kidneys; some metabolites are excreted in the bile. |
| Elimination Half-Life | Approximately 16.6 hours after topical application. |
Metabolism Pathways
Upon systemic absorption, this compound is handled through pharmacokinetic pathways similar to other systemically administered corticosteroids. drugs.commims.com The primary site of metabolism is the liver. drugs.commims.comhpra.ie
Hepatic Metabolism, including Cytochrome P450 Enzymes (e.g., CYP3A4)
Corticosteroids are primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes. drugs.comopenanesthesia.org The CYP3A subfamily, particularly CYP3A4, is a major contributor to the metabolism of many steroids. nih.govnih.gov While specific studies extensively detailing the role of CYP3A4 in this compound metabolism are not widely available, the metabolism of structurally similar corticosteroids, such as beclomethasone (B1667900) dipropionate, is known to be mediated by CYP3A4 and CYP3A5. nih.govnih.gov These enzymes catalyze reactions that lead to the formation of inactive metabolites. nih.govnih.gov In cases of significant systemic absorption of this compound, hepatic metabolism may be delayed in individuals with hepatic impairment, potentially increasing the risk of systemic toxicity. hpra.ie
Identification of Metabolites (e.g., 6β hydroxylation, 11β-hydroxyl oxidation, C-20 carbonyl reduction)
The biotransformation of the parent compound, betamethasone, involves several key metabolic processes. drugbank.combioscientifica.com Studies have identified transformations including the oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, and the reduction of the carbonyl group at the C-20 position. drugbank.combioscientifica.com Another identified pathway is the removal of the side chain, which results in the formation of 17-oxosteroids. bioscientifica.com These metabolic conversions yield up to six different metabolites of betamethasone. drugbank.com
Isomerization to Betamethasone-21-Valerate
Betamethasone-17-valerate (B13397696) is susceptible to chemical degradation, most notably isomerization. researchgate.nettandfonline.com This process involves the migration of the acyl group from the C17 position to the more thermodynamically stable C21 position of the steroid structure, resulting in the formation of betamethasone-21-valerate. tandfonline.comresearchgate.net This transesterification is a significant degradation pathway, particularly in aqueous and semi-solid formulations, and is catalyzed by both acids and bases. researchgate.nettandfonline.com The formation of betamethasone-21-valerate is clinically relevant as this isomer possesses significantly lower therapeutic potency compared to the parent compound. tandfonline.com
Hydrolysis to Betamethasone Alcohol
Following isomerization, or as a separate degradation pathway, this compound can undergo hydrolysis. The primary degradation pathway involves the formation of betamethasone-21-valerate as an intermediate, which is then hydrolyzed to betamethasone alcohol. nih.gov Studies have shown that the conversion of betamethasone-21-valerate to betamethasone is accelerated by skin esterases. nih.gov Betamethasone-17-valerate itself can also be hydrolyzed, ultimately yielding the parent alcohol, betamethasone. researchgate.netnih.gov
Impact of Media and Environmental Factors on Degradation Kinetics
The degradation of this compound follows first-order kinetics, with the rate being significantly influenced by various factors. nih.govnih.gov
pH: The stability of this compound is pH-dependent. Maximum stability is observed in the pH range of 4 to 5. nih.govnih.gov The degradation process is subject to specific acid-base catalysis, with the rate of degradation increasing in more acidic (below pH 3.5) and alkaline (above pH 4.5) conditions. nih.gov
Media/Solvent Polarity: The rate of degradation is influenced by the polarity of the solvent. Studies indicate that the degradation rate decreases as the polarity of the solvent increases. nih.govnih.gov Degradation is generally faster in organic solvents compared to aqueous buffer solutions or formulations like creams and gels. nih.gov
Formulation Excipients: The components of a formulation can affect stability. For instance, the concentration of certain emulsifiers in cream formulations has been shown to significantly impact the rate of isomerization. researchgate.nettandfonline.com
Ionic Strength and Buffer Concentration: The degradation rate constants have been observed to decrease with increasing phosphate buffer concentration and ionic strength. nih.govnih.gov
The table below summarizes the observed first-order rate constants for the thermal degradation of this compound in various media.
| Media | Apparent First-Order Rate Constant (k_obs) (× 10⁻³ h⁻¹) |
| Methanol | 9.07 |
| Acetonitrile | 8.85 |
| Phosphate Buffer (pH 7.5) | 4.90 |
| Cream | 0.457 |
| Gel | 0.399 |
This table presents data on the thermal degradation of this compound, showing how the rate of degradation varies across different media. nih.gov
Excretion Routes
Following metabolism, this compound and its metabolites are eliminated from the body. The primary route of excretion is via the kidneys, with the compounds being eliminated in the urine. drugs.commims.comhpra.ienih.gov A smaller portion of the corticosteroids and their metabolites are also excreted in the bile. drugs.commims.comhpra.ie Studies detecting fluorinated corticosteroids in urine after topical application confirm renal excretion, although the amount detected is typically a small fraction of the applied dose. nih.gov
Renal Excretion
The primary pathway for the elimination of this compound and its metabolites is through renal excretion. nih.govmims.comyoutube.com After metabolism, which mainly occurs in the liver, the resulting substances are filtered by the kidneys and expelled in the urine. nih.govmims.comhpra.ie
Studies have shown that the amount of unchanged betamethasone recovered in urine is relatively low, indicating that the compound undergoes extensive metabolism before excretion. nih.gov For instance, after an intravenous injection of betamethasone phosphate, only about 5% of the dose was recovered in the urine as betamethasone, underscoring the significance of extrarenal clearance mechanisms, predominantly metabolism. nih.gov Research involving various administration routes has detected the parent drug in urine, with concentrations varying based on the method of application. nih.gov One study noted that after topical application, urinary concentrations of betamethasone were less than 6.6 ng/mL. nih.gov Betamethasone and its metabolites are predominantly excreted via urine. nih.gov
In cases of systemic absorption, particularly when the drug is applied over a large surface area for a prolonged period, renal impairment could potentially delay the elimination process, thereby increasing the risk of systemic toxicity. hpra.ie
Summary of Research Findings on Renal Excretion of Betamethasone
| Administration Route | Key Findings | Reference |
|---|---|---|
| Intravenous (Betamethasone Phosphate) | Approximately 5% of the administered dose is recovered in the urine as unchanged betamethasone, indicating extensive metabolism prior to excretion. | nih.gov |
| Topical (this compound) | Urinary concentrations of the parent drug were found to be low (less than 6.6 ng/mL). | nih.gov |
| General (Systemic Absorption) | Metabolites are primarily excreted by the kidneys. Renal impairment may delay elimination. | nih.govhpra.ie |
Biliary Excretion
A secondary pathway for the elimination of this compound involves biliary excretion. nih.govmims.comdrugs.com Some of the metabolites formed in the liver are secreted into the bile and subsequently eliminated via the gastrointestinal tract. nih.govmims.comhpra.iehres.ca
While recognized as a route of elimination for corticosteroids, biliary excretion is generally considered to be of less quantitative importance for this class of drugs in humans compared to renal excretion. drugs.comnih.gov The available literature confirms that some metabolites of topical corticosteroids are present in the bile, but detailed studies quantifying the exact percentage of this compound or its metabolites eliminated through this pathway are limited. nih.govmims.comhpra.ie
Summary of Findings on Biliary Excretion of this compound
| Finding | Description | Reference |
|---|---|---|
| Excretion Pathway | Some metabolites of this compound are excreted into the bile after hepatic metabolism. | nih.govmims.comhpra.iehres.ca |
| Quantitative Importance | This route is generally considered a minor pathway for the elimination of adrenocortical steroids in humans compared to renal excretion. | drugs.comnih.gov |
Therapeutic Applications and Clinical Research Methodologies
Efficacy in Corticosteroid-Responsive Dermatoses
Betamethasone (B1666872) valerate (B167501) is indicated for the relief of inflammatory and pruritic manifestations of dermatoses that respond to corticosteroid therapy. drugs.comglobalrx.comglobalrx.com Its utility extends to a variety of inflammatory skin conditions.
Betamethasone valerate has demonstrated efficacy in the management of psoriasis, a chronic autoimmune condition characterized by the rapid buildup of skin cells. globalrx.comoup.com Clinical research has explored various formulations to enhance its therapeutic effect.
A prospective, randomized, assessor-blind, parallel-group, active-controlled, multicenter, phase III study involving 231 patients compared the efficacy and safety of a this compound 0.1% plaster with this compound 0.1% cream for mild-to-moderate chronic plaque psoriasis. nih.gov The results indicated that a significantly higher number of patients using the plaster achieved cleared or almost cleared status after three weeks of treatment compared to those using the cream. nih.gov This difference was maintained at five weeks. nih.gov
Another study, the SCALE study, which was a large, open, multicentre, randomized, controlled, cross-over trial with 241 patients, evaluated a this compound mousse formulation for scalp psoriasis. oup.com This study found the mousse to be clinically superior to standard lotion formulations. oup.com Furthermore, a 6-month double-blind controlled trial involving 12 patients with symmetrical psoriasis compared 0.1% this compound ointment with 0.05% clobetasol propionate ointment. oup.comnih.gov All patients in this study showed a greater relative improvement on the side treated with clobetasol propionate. oup.comnih.gov
Table 1: Clinical Trial Data on this compound in Psoriasis
| Study Design | Number of Patients | Formulation | Comparator | Key Finding |
|---|---|---|---|---|
| Phase III, randomized, active-controlled | 231 | 0.1% Plaster | 0.1% Cream | Plaster was more efficacious than cream in achieving clearing of plaques. nih.gov |
| Open, multicentre, randomized, controlled, cross-over | 241 | Mousse | Standard topical treatments | Mousse formulation showed superior clinical efficacy and patient acceptability for scalp psoriasis. oup.com |
| Double-blind, controlled | 12 | 0.1% Ointment | 0.05% Clobetasol propionate ointment | Clobetasol propionate showed a greater relative improvement. oup.comnih.gov |
Clinical investigations have confirmed the utility of this compound in treating atopic dermatitis, also known as eczema. nih.govmoh.gov.my A randomized, parallel-group, double-blind, double-dummy, active-comparator study involving 36 adults with atopic dermatitis compared the effects of whole-body topical betamethasone 17-valerate 0.1% and tacrolimus 0.1% ointment. nih.gov Both treatments effectively reduced disease severity and inflammatory markers in the skin and blood; however, betamethasone was found to be more effective in decreasing inflammation. nih.gov
In a double-blind study with 50 atopic eczema patients, there was no statistically significant difference in the clinical response between treatment with 1% hydrocortisone (B1673445) in a 10% urea cream and 0.1% betamethasone 17-valerate cream. oup.com
This compound is effective for various forms of dermatitis. mayoclinic.org A 42-day randomized, double-blinded, vehicle-controlled pilot study with 19 subjects investigated the efficacy of this compound 0.12% foam for the treatment of stasis dermatitis. jddonline.comdermatologytimes.com The study concluded that the this compound foam is an effective and well-tolerated short-term treatment for this condition, showing statistically significant improvement in erythema and petechiae compared to the vehicle. jddonline.com
Topical this compound has been established as an effective non-surgical treatment option for phimosis, a condition where the foreskin is too tight to be pulled back over the head of the penis. A prospective study of 111 boys with phimosis demonstrated significant improvement in foreskin retractability after one month of treatment with 0.05% this compound cream. droracle.ai Success rates in various studies have been reported to range from 63.9% to 94.1%. droracle.ai
A double-blind, randomized, placebo-controlled trial with 220 boys aged 3 to 10 years compared three different formulations of this compound (0.2% plus Hyaluronidase, 0.2%, and 0.1%) against a placebo. nih.govscielo.br All three active treatment groups demonstrated significantly higher success and improvement rates than the placebo group. nih.govscielo.br After 60 days, the combined total and partial response rate for the betamethasone groups was 54.8% and 40.1% respectively, compared to a 29% success rate in the placebo group. nih.govscielo.br Another prospective randomized study involving 70 boys compared the effects of 0.06% this compound with 0.05% clobetasone butyrate, finding comparable response rates of 81.3% and 77.4%, respectively. auajournals.orgnih.gov
Table 2: Clinical Trial Data on this compound in Phimosis
| Study Design | Number of Patients | Formulation(s) | Comparator(s) | Key Finding |
|---|---|---|---|---|
| Double-blind, randomized, placebo-controlled | 220 | 0.2% + Hyaluronidase, 0.2%, 0.1% | Placebo | All betamethasone formulations were significantly more effective than placebo. nih.govscielo.br |
| Prospective, randomized | 70 | 0.06% | 0.05% Clobetasone butyrate | Both steroids were of comparable effectiveness. auajournals.orgnih.gov |
| Prospective | 111 | 0.05% Cream | Not specified | Significant improvement in foreskin retractability after 1 month. droracle.ai |
This compound has been shown to induce repigmentation in patients with vitiligo, a condition causing loss of skin color in patches. oup.comkarger.com In a double-blind trial with 19 patients who had symmetrically distributed patches of vitiligo, 0.1% this compound in 50% isopropyl alcohol was compared to the unmedicated base. oup.com Fifteen of the patients responded to the medicated application, while none responded to the base alone. oup.com
Another study involving 20 patients treated with either 0.1% this compound or 0.05% clobetasol propionate creams found that after three months, three of the ten patients treated with this compound showed a significant amount of repigmentation. oup.comtandfonline.com Histological studies of biopsies from the repigmenting areas showed a marked repopulation with functional melanocytes. oup.com A comparative study assessing 0.1% this compound ointment against a 0.1% basic fibroblast growth factor (bFGF) solution over 16 weeks found that the bFGF group had significantly higher rates of repigmentation. nih.gov
This compound has been investigated as a treatment for alopecia areata, an autoimmune disorder that causes hair to fall out in small patches. A multicenter, prospective, randomized, controlled, investigator-blinded trial with 61 patients evaluated the efficacy of this compound foam (BVF) compared to betamethasone dipropionate lotion (BDL) for mild-to-moderate alopecia areata. nih.govresearchgate.net At week 20, the hair regrowth score was significantly higher in the BVF group (3.1) compared to the BDL group (1.8). nih.govresearchgate.net A regrowth score greater than 3 (indicating >75% regrowth) was observed in 61% of patients in the BVF group, compared to 27% in the BDL group. nih.govresearchgate.net
A double-blind randomized controlled study also explored the combination of topical garlic gel with this compound cream. ijdvl.com The results showed that the addition of garlic gel significantly enhanced the therapeutic efficacy of the this compound cream. ijdvl.com
Table 3: Clinical Trial Data on this compound in Alopecia Areata
| Study Design | Number of Patients | Formulation(s) | Comparator(s) | Key Finding |
|---|---|---|---|---|
| Multicenter, prospective, randomized, controlled, investigator-blinded | 61 | Foam | Betamethasone dipropionate lotion | Foam formulation resulted in significantly greater hair regrowth. nih.govresearchgate.net |
| Randomized, double-blind, controlled | 40 | 0.1% Cream with Garlic Gel | 0.1% Cream with Placebo Gel | The addition of garlic gel significantly added to the therapeutic efficacy of the betamethasone cream. ijdvl.com |
| Randomized, comparative | 28 (in BVF group) | Foam | Intralesional Triamcinolone acetonide, Tacrolimus ointment | This compound foam showed significant hair regrowth, comparable to intralesional triamcinolone acetonide. nih.gov |
Stasis Dermatitis
This compound has been investigated for its efficacy in managing stasis dermatitis, a common inflammatory skin condition of the lower extremities. A randomized, double-blind, vehicle-controlled pilot study involving 19 subjects with mild to moderate bilateral stasis dermatitis assessed the effectiveness of this compound 0.12% foam. nih.govdermatologytimes.com The study, conducted over 42 days, involved the twice-daily application of the foam to one leg and a vehicle foam to the other for 28 days. nih.govdermatologytimes.com
Table 1: Clinical Trial Findings for this compound 0.12% Foam in Stasis Dermatitis
| Parameter | Finding | Time Point | Significance |
|---|---|---|---|
| Erythema | Statistically significant improvement from baseline | Days 14 and 28 | P < 0.05 |
| Petechiae | Statistically significant improvement from baseline | Days 14 and 28 | P < 0.05 |
| Visual Analog Scale (VAS) | Notable improvement | Days 14, 28, and 42 | P < 0.001 |
| Dermatology Life Quality Index (DLQI) | Statistically significant improvement from baseline | Days 14 and 28 | P < 0.001 |
Recurrent Aphthous Stomatitis
The application of this compound in the management of recurrent aphthous stomatitis (RAS) has been evaluated in clinical trials. A randomized, prospective, parallel-group clinical trial involving 106 patients investigated the efficacy of a betamethasone mouthwash. ijdvl.comnih.gov This year-long study compared the outcomes of treatment with betamethasone mouthwash alone, colchicine tablets alone, and a combination of both therapies. ijdvl.comnih.gov
Comparative Efficacy Studies with Other Corticosteroids and Therapies
Potency Comparisons (e.g., Hydrocortisone Acetate (B1210297), Clobetasol Propionate, Fluocinolone Acetonide, Betamethasone Dipropionate, Dexamethasone (B1670325), Beclomethasone (B1667900) Dipropionate, Triamcinolone Acetonide)
This compound is classified as a mid-potency to potent topical corticosteroid, with its exact strength depending on the formulation and concentration. nih.govsemanticscholar.org The potency of topical corticosteroids is a critical factor in their clinical application and is often categorized into classes, from super-potent (Class I) to least potent (Class VII).
This compound 0.1% is generally considered a potent corticosteroid. ijord.comdroracle.ai In comparison, clobetasol propionate 0.05% is classified as a very potent corticosteroid. ijord.com Betamethasone dipropionate 0.05% is also categorized as a potent steroid. droracle.ai Fluocinolone acetonide is available in various strengths, with 0.025% being potent and lower concentrations like 0.00625% being moderately potent. droracle.ai Triamcinolone acetonide 0.1% is considered a mid-potency to potent corticosteroid. semanticscholar.org Hydrocortisone acetate is a mild potency corticosteroid. Dexamethasone and beclomethasone dipropionate are other corticosteroids with varying potencies used in dermatology.
Table 2: Potency Comparison of Various Topical Corticosteroids
| Corticosteroid | Potency Class |
|---|---|
| Clobetasol Propionate 0.05% | Very Potent ijord.com |
| Betamethasone Dipropionate 0.05% | Potent droracle.ai |
| This compound 0.1% | Potent ijord.comdroracle.ai |
| Fluocinolone Acetonide 0.025% | Potent droracle.ai |
| Triamcinolone Acetonide 0.1% | Potent semanticscholar.org |
| Hydrocortisone Acetate 1% | Mild |
Comparison with Non-Corticosteroid Treatments (e.g., Tacrolimus, Tretinoin, Simvastatin, Narrowband-UVB)
Clinical research has compared the efficacy of this compound with several non-corticosteroid treatments for various dermatological conditions.
Tacrolimus: In the treatment of atopic dermatitis, both betamethasone 17-valerate 0.1% and tacrolimus 0.1% ointment have been shown to effectively reduce disease severity. nih.govhcplive.com A randomized, double-blind, parallel-group study found that while both treatments significantly decreased the severity of atopic dermatitis, betamethasone was more effective in reducing inflammatory markers. hcplive.com Conversely, tacrolimus was found to be superior in improving skin hydration. hcplive.com Another study on quiescent atopic dermatitis showed that four weeks of treatment with this compound cream adversely affected the biophysical properties of the skin, whereas tacrolimus ointment improved the skin barrier's condition. nih.gov In a study on localized alopecia areata, intralesional triamcinolone acetonide was found to be the most effective, followed by this compound foam, which was superior to tacrolimus ointment. nih.gov
Tretinoin: A comparative study in patchy alopecia areata of the scalp found that 0.05% betamethasone dipropionate cream was statistically more effective than 0.05% tretinoin cream. ijord.com After 12 weeks, 72% of patients in the betamethasone group showed significant clinical improvement compared to 36% in the tretinoin group. ijord.com In the context of melasma, a combination of tretinoin, hydroquinone, and this compound has been utilized, pointing to an enhanced efficacy of the combined formulation. nih.gov
Simvastatin: A study comparing the efficacy of topical this compound 0.1% cream alone versus a combination of the cream with oral simvastatin for the treatment of vitiligo was conducted. nih.gov The results indicated that the addition of oral simvastatin did not provide a statistically significant improvement in repigmentation compared to treatment with this compound cream alone. nih.gov
Narrowband-UVB: In the treatment of plaque psoriasis, a prospective observational study compared topical therapy with a combination of calcipotriol (B1668217) and betamethasone dipropionate to narrowband-UVB (NB-UVB) phototherapy. nih.gov The study found no statistically significant difference in the reduction of the Psoriasis Area and Severity Index (PASI) scores between the two groups, with both treatments demonstrating substantial efficacy. nih.gov For vitiligo, a study compared NB-UVB alone, NB-UVB with topical calcipotriol, and NB-UVB with both topical calcipotriol and betamethasone. nih.gov The combination therapy including betamethasone showed a higher percentage of recovery compared to NB-UVB alone. nih.gov
Research on Novel Drug Delivery Systems
Foams (e.g., Hydroethanolic, Emulsion-based, Petrolatum-based)
The vehicle used for topical delivery of this compound significantly influences its therapeutic performance. nih.gov In recent years, foam formulations have emerged as a novel delivery system, offering advantages in application and potentially enhanced efficacy. hcplive.comnih.gov
Hydroethanolic Foams: One of the earlier foam formulations to become commercially available was a hydroethanolic foam. nih.govnih.gov This type of foam typically contains ethanol (around 60%), water, and other ingredients like propylene glycol and surfactants. nih.gov The foam is thermolabile, meaning it breaks down and melts upon contact with the warmth of the skin. nih.gov Clinical studies have demonstrated that a hydroethanolic foam formulation of this compound can have enhanced bioavailability, with more than double the skin penetration compared to a lotion formulation. hcplive.com This enhanced delivery has translated to increased efficacy in conditions like scalp psoriasis without a corresponding increase in toxicity. hcplive.com
Emulsion-based Foams: To address some of the potential drying effects of alcohol-based foams, alcohol-free emulsion-based foam formulations have been developed. nih.govnih.gov These foams have the functional properties of a cream and are designed for conditions like psoriasis and atopic dermatitis. nih.gov They often contain emollients such as capric/caprylic triglyceride, which helps to condition the skin and provide relief from dryness associated with these skin diseases. nih.gov
Petrolatum-based Foams: Another innovative foam vehicle is the petrolatum-based foam. This formulation is comprised of a high percentage of petrolatum (around 85%), along with oil components and foam-stabilizing agents. nih.gov This type of foam provides a highly occlusive and moisturizing vehicle for the delivery of this compound.
Table 3: Characteristics of Novel this compound Foam Delivery Systems
| Foam Type | Key Components | Properties | Clinical Relevance |
|---|---|---|---|
| Hydroethanolic | Ethanol (~60%), water, propylene glycol nih.gov | Thermolabile, breaks on skin contact nih.gov | Enhanced bioavailability and efficacy compared to lotion hcplive.com |
| Emulsion-based | Alcohol-free, contains emollients (e.g., capric/caprylic triglyceride) nih.gov | Cream-like properties, skin-conditioning nih.gov | Suitable for dry skin conditions like psoriasis and atopic dermatitis nih.gov |
| Petrolatum-based | High petrolatum content (~85%) nih.gov | Highly occlusive and moisturizing | Provides significant emollience and barrier function. |
Medicated Plasters/Occlusive Dressings
Medicated plasters and occlusive dressings represent a significant advancement in the topical delivery of this compound, offering a controlled and localized method of administration. nih.gov This approach is particularly beneficial in treating dermatological conditions under occlusion, which has been shown to be more effective than nonocclusive therapies. nih.govnih.gov The plaster, a self-adhesive and flexible formulation, provides a continuous and sustained release of the active compound. bdng.org.uk
Research has demonstrated that a this compound 0.1% medicated plaster is more efficacious than a 0.1% cream formulation in treating mild-to-moderate chronic plaque psoriasis. nih.gov Clinical studies have shown that lesions treated with the medicated tape had higher reductions in psoriasis area and severity index scores compared to those treated with the cream. nih.gov The occlusive nature of the dressing enhances the penetration of this compound into the treatment area, improves skin hydration, and protects the site from physical irritation such as scratching. nih.gov These features contribute to improved patient compliance, a common challenge in the management of chronic dermatological conditions. nih.gov Furthermore, the plaster formulation allows for a metered dosage delivered over a 24-hour period, ensuring consistent therapeutic levels at the site of inflammation. bdng.org.uk
Table 1: Clinical Efficacy of this compound (BMV) Medicated Plaster vs. Cream
| Treatment Group | Mean Reduction in Psoriasis Area and Severity Index (PASI) | Mean Reduction in Self-Administered PASI (SAPASI) |
| BMV 0.1% Tape | 61.7% | 59.3% |
| BMV 0.12% Cream | 39.5% | 34.0% |
Data from a 30-day comparative study in patients with mild to moderate psoriasis. nih.gov
Niosomes
Niosomes, vesicles composed of non-ionic surfactants, have been investigated as a promising carrier system for the topical delivery of this compound. biointerfaceresearch.com These formulations are designed to enhance the anti-inflammatory efficacy of the drug while minimizing systemic side effects by providing a prolonged and localized delivery into the skin. biointerfaceresearch.com
Studies have shown that this compound-loaded niosomes can be successfully prepared using methods like thin-film hydration, with varying molar ratios of surfactant, cholesterol, and charge inducers influencing the vesicle characteristics. biointerfaceresearch.com These niosomes typically exhibit a spherical shape and demonstrate high encapsulation efficiency. biointerfaceresearch.com The release profile from niosomal formulations is often biphasic, with an initial moderate release followed by a more sustained release, which is beneficial for both rapid onset and prolonged therapeutic action. biointerfaceresearch.com When incorporated into a gel, these niosomal formulations have shown favorable spreadability, pH, and rheological properties suitable for dermal application, along with higher skin permeation compared to conventional gels. biointerfaceresearch.com In-vivo studies have confirmed that niosomal gels can provide a better-sustained anti-inflammatory effect than both plain drug gels and marketed products. biointerfaceresearch.com
Table 2: Characteristics of this compound Niosomal Formulations
| Parameter | Finding |
| Preparation Method | Thin-film hydration biointerfaceresearch.com |
| Morphology | Spherical vesicles biointerfaceresearch.comresearchgate.net |
| Encapsulation Efficiency | Up to 92.03 ± 1.88% biointerfaceresearch.com |
| Vesicle Size | Ranging from 123.1 to 782 nm biointerfaceresearch.com |
| Release Pattern | Biphasic and sustained biointerfaceresearch.com |
| In Vitro Skin Permeability | 3.3×10-2 (Niosomal Gel) vs. 2.5×10-2 (Marketed Product) researchgate.net |
| Drug Accumulation in Skin | 18.65% (Niosomal Gel) vs. 8.88% (Marketed Product) researchgate.net |
Data compiled from studies on this compound-loaded niosomes. biointerfaceresearch.comresearchgate.net
Liposomes and Nanoparticles
Liposomes and solid lipid nanoparticles (SLNs) have been extensively explored as carriers to improve the dermal delivery of this compound. researchgate.netnih.gov These lipid-based nanocarriers offer advantages such as controlled drug release, enhanced skin penetration, and the potential for drug targeting to specific skin layers, thereby minimizing systemic absorption. researchgate.netnih.gov
Research on this compound-loaded liposomes, often prepared by the thin-film hydration method and incorporated into a gel base, has demonstrated their potential for intradermal drug delivery. nih.gov Optimized liposomal formulations have shown spherical multilamellar structures with high entrapment efficiency. nih.gov
Solid lipid nanoparticles (SLNs) have also been developed to provide prolonged and localized delivery of corticosteroids. nih.gov In vitro permeation studies using human epidermis in Franz diffusion cells have shown that the composition of the lipid matrix is crucial for the performance of SLNs. nih.gov For instance, monostearin-based SLNs exhibited significant controlled release properties and created a drug reservoir in the epidermis, while beeswax-based SLNs were less effective in reducing drug permeation and increasing drug content in the upper skin layers. researchgate.netnih.gov
Table 3: Performance of this compound Loaded Nanoparticles
| Nanoparticle Type | Lipid Matrix | Key Findings |
| Solid Lipid Nanoparticles (SLN) | Monostearin | Remarkable controlled release; significant drug reservoir in the epidermis. researchgate.netnih.gov |
| Solid Lipid Nanoparticles (SLN) | Beeswax | Did not significantly reduce drug permeation or increase drug content in the upper skin layers. researchgate.netnih.gov |
Findings from in vitro permeation studies on human epidermis. researchgate.netnih.gov
Emulsions (e.g., Palm Olein Emulsion)
The use of novel vehicles like palm olein in emulsions has been investigated for the topical delivery of Betamethasone 17-valerate. nih.gov Palm olein, as the oil phase in an oil-in-water emulsion, has shown promise in creating a stable and effective delivery system. nih.goviium.edu.my
Physicochemical characterization of these emulsions reveals mean particle sizes in the range of 2-4 μm, suitable viscosities, and a negative zeta potential, contributing to their stability. nih.govresearchgate.net Rheological analysis indicates that these emulsions exhibit pseudoplastic and viscoelastic behavior. nih.govresearchgate.net Importantly, in vitro drug release studies, performed using systems like the Hanson Vertical Diffusion Cell with cellulose acetate membranes, have demonstrated that the release of this compound from a palm olein emulsion can be significantly higher than from commercial products. nih.govresearchgate.net Furthermore, these formulations have shown good stability over several months at various temperatures, with minimal degradation of the active ingredient. nih.gov
Table 4: Physicochemical Properties and Performance of Palm Olein Emulsion of Betamethasone 17-Valerate
| Property | Value/Observation |
| Mean Particle Size | 2-4 μm nih.govresearchgate.net |
| Viscosity | 50-250 mPa.s nih.govresearchgate.net |
| Zeta Potential | -45 to -68 mV nih.govresearchgate.net |
| Rheological Behavior | Pseudoplastic and viscoelastic nih.govresearchgate.net |
| In Vitro Drug Release (vs. Commercial Products) | 4.5 times higher nih.gov |
| Drug Degradation (3 months at 4, 25, 40°C) | Less than 4% nih.gov |
Data from studies on palm olein-in-water emulsions of Betamethasone 17-valerate. nih.govresearchgate.net
Controlled Release Mechanisms
The development of various formulations for this compound aims to achieve controlled release, which is crucial for maximizing therapeutic efficacy while minimizing potential side effects. nih.govbdng.org.uk Medicated plasters and occlusive dressings provide a controlled release by creating a drug reservoir on the skin and enhancing penetration through occlusion. nih.govdrugs.com The plaster itself acts as a matrix that governs the rate of drug release onto the skin surface over an extended period, typically up to 24 hours. bdng.org.uk
In vesicular systems like niosomes and liposomes, the controlled release is achieved through the encapsulation of the drug within their structure. biointerfaceresearch.comnih.gov The drug release from these vesicles is often biphasic, with an initial burst release followed by a sustained release phase. biointerfaceresearch.com This pattern is influenced by the composition of the vesicle, including the type of surfactant and the amount of cholesterol. biointerfaceresearch.com Nanoparticulate systems, such as solid lipid nanoparticles, control the drug release based on the properties of the lipid matrix. nih.gov A solid lipid core at body temperature slows down the diffusion of the entrapped drug, leading to a prolonged release profile. nih.gov
Preclinical and Clinical Study Design Considerations
In vitro models are essential tools in the preclinical evaluation of this compound formulations. Excised human skin, particularly the epidermis, is frequently used in permeation studies to assess the absorption and distribution of the drug from different topical preparations. nih.gov These studies, often conducted using Franz diffusion cells, allow for the determination of key pharmacokinetic parameters such as the mean steady-state flux of the drug through the skin. nih.govnih.gov For instance, such models have been used to compare the percutaneous permeation of Betamethasone and Betamethasone 17-valerate, revealing that the more lipophilic valerate ester achieves a higher flux through split-thickness skin. nih.gov These models also enable the investigation of drug reservoir formation within the epidermal and dermal layers. nih.gov
Peripheral blood mononuclear cells (PBMCs) serve as a valuable in vitro model to study the immunosuppressive effects of Betamethasone. nih.gov Research has utilized PBMC-based models to demonstrate that Betamethasone can potently suppress inflammation and immune activation. nih.gov In these studies, PBMCs are often stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, after which the effect of the drug on cytokine production and immune cell activation markers is measured using techniques such as multiplexed ELISA and flow cytometry. nih.govnih.gov Such models have shown that Betamethasone significantly suppresses the production of inflammatory cytokines and reduces the activation of CD4+ T cells. nih.gov
In Vivo Animal Models
Preclinical assessments of this compound's anti-inflammatory properties have been conducted using various in vivo animal models that mimic aspects of human inflammatory skin conditions. These models are instrumental in elucidating the compound's pharmacological activity before human trials.
One common approach is the use of chemically-induced inflammation models. For instance, the anti-inflammatory effects of a novel biopolymer-based formulation of this compound were compared to a standard formulation (this compound with neomycin) in models of superficial skin inflammation. researchgate.net The study utilized the croton oil-induced ear edema model in Wistar rats and the topical arachidonic acid-induced inflammation model in albino mice. In both models, the biopolymer formulation demonstrated a significant reduction in inflammation compared to the standard preparation. researchgate.net
Models of atopic dermatitis are also crucial in preclinical evaluation. In an oxazolone-induced atopic dermatitis model in mice, which mirrors the chronic, Th2-dominated inflammatory response of human atopic dermatitis, a betamethasone solution was used as a topical treatment to assess its impact on the disease phenotype. nih.gov This model is valuable for investigating the interplay between therapeutic interventions, the host immune response, and factors like the gut microbiota in the context of atopic dermatitis. nih.gov Another established model is the ovalbumin-induced atopic dermatitis, where an inflammatory response is triggered by the allergen ovalbumin. Betamethasone has been shown to be efficacious in reducing ear swelling in this model. criver.com
The carrageenan-induced paw edema model in rats is a widely used and reproducible method for screening the acute anti-inflammatory activity of pharmaceutical compounds. creative-bioarray.comcreative-biolabs.comslideshare.net The injection of carrageenan, a seaweed polysaccharide, into the paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. creative-bioarray.comcreative-biolabs.com This model is effective for evaluating the activity of anti-inflammatory agents, including glucocorticoids like this compound. criver.com The resulting paw volume can be measured at specific time points to quantify the extent of inflammation and the efficacy of the treatment in inhibiting it. creative-bioarray.comresearchgate.net
In Vivo Animal Models for this compound Research
| Animal Model | Induced Condition | Key Findings/Application | References |
|---|---|---|---|
| Croton Oil-Induced Ear Edema (Rats) | Superficial Skin Inflammation | A biopolymer-based this compound formulation showed a significant decrease in inflammation. | researchgate.net |
| Topical Arachidonic Acid (Mice) | Superficial Skin Inflammation | The biopolymer-based this compound formulation was effective in reducing inflammation. | researchgate.net |
| Oxazolone-Induced Atopic Dermatitis (Mice) | Atopic Dermatitis | Used to evaluate the therapeutic response of a common treatment for atopic dermatitis. | nih.gov |
| Ovalbumin-Induced Atopic Dermatitis (Mice) | Atopic Dermatitis | Betamethasone was effective in reducing ear swelling post-challenge. | criver.com |
| Carrageenan-Induced Paw Edema (Rats) | Acute Inflammation and Edema | A standard model for assessing the anti-inflammatory activity of glucocorticoids. | creative-bioarray.comcreative-biolabs.comcriver.com |
Randomized Controlled Trials
Randomized controlled trials (RCTs) are the cornerstone of clinical research for this compound, providing high-quality evidence of its efficacy in treating various steroid-responsive dermatoses. In these trials, patients are randomly assigned to receive either this compound or a comparator, which could be another active treatment or a vehicle (placebo).
The design of these trials often involves a comparison with other topical corticosteroids or different active ingredients. For example, clinical trials have compared this compound cream to mometasone furoate cream for steroid-responsive dermatoses, and this compound lotion to calcipotriol lotion for scalp psoriasis. gskpro.com In a 42-day pilot study on stasis dermatitis, 19 subjects with mild to moderate bilateral conditions were randomized to apply this compound 0.12% foam to one leg and a vehicle foam to the other. nih.govresearchgate.netjddonline.com Another RCT compared the prophylactic use of 0.1% this compound cream against the best supportive care in preventing acute radiation dermatitis in 150 patients with head and neck cancer. nih.gov
Assessor-Blinded and Double-Blinded Study Designs
To minimize bias in clinical research, blinding is a critical methodological component. In the context of this compound studies, both assessor-blinded and double-blinded designs are employed.
A double-blind study is one in which neither the participants nor the researchers know who is receiving the active treatment and who is receiving the comparator. nih.gov This design is considered the gold standard for clinical trials. A study comparing this compound and Tibicorten for eczema and psoriasis utilized a double-blind, left-right examination design, where each substance was applied to different sides of the body on the same patient. nih.gov Similarly, a 42-day, randomized, vehicle-controlled pilot study of this compound 0.12% foam for stasis dermatitis was conducted in a double-blinded manner. nih.govjddonline.com
In an assessor-blinded or investigator-blinded study, the participant and/or the dispensing pharmacist may know the treatment allocation, but the researcher who is assessing the outcomes is unaware of the treatment group. This is often a practical approach when the treatments being compared have different appearances or application methods, making it impossible to blind the participant.
An open-label study, in contrast, is one where both the researchers and participants know which treatment is being administered. A randomized, open-label, phase 3 trial was conducted to assess the role of topical this compound as a prophylactic agent in patients receiving radiation for head and neck malignancies. nih.gov
Outcome Measures and Assessment Scales
To quantify the efficacy of this compound in clinical trials, a variety of standardized outcome measures and assessment scales are utilized. These tools provide objective and subjective data on the improvement of the skin condition and its impact on the patient's quality of life.
Patient-reported outcomes (PROs) capture the patient's perspective on their condition and the treatment's effectiveness. The Dermatology Life Quality Index (DLQI) is a widely used 10-question tool that measures the impact of a skin disease on a patient's quality of life over the previous week. bms.com Higher scores on the DLQI indicate a greater impairment of quality of life. bms.com The Visual Analogue Scale (VAS) is another common PRO, where patients rate the intensity of symptoms like pruritus (itching) on a continuous line, typically from 0 (no symptom) to 10 or 100 (worst imaginable symptom).
In a study of this compound 0.12% foam for stasis dermatitis, secondary endpoints included changes in health-related quality of life as measured by the DLQI and a VAS. nih.govresearchgate.netjddonline.com The results showed a statistically significant improvement in the DLQI at days 14 and 28 compared to baseline. nih.govjddonline.com
Other scales used in dermatological research include the SCORing Atopic Dermatitis (SCORAD) index for atopic dermatitis and the Vitiligo Area Scoring Index (VASI) for vitiligo.
Common Outcome Measures in this compound Clinical Trials
| Outcome Measure | Abbreviation | Description | Type | References |
|---|---|---|---|---|
| Visual Analogue Scale | VAS | A continuous scale for patients to rate the intensity of a symptom, such as itching. | Patient-Reported | nih.govresearchgate.netjddonline.com |
| Dermatology Life Quality Index | DLQI | A 10-item questionnaire assessing the impact of skin disease on a patient's quality of life. | Patient-Reported | nih.govresearchgate.netjddonline.combms.com |
| SCORing Atopic Dermatitis | SCORAD | A clinical tool for assessing the extent and severity of atopic eczema. | Physician-Assessed | |
| Vitiligo Area Scoring Index | VASI | An index used to quantify the extent of depigmentation in vitiligo. | Physician-Assessed | |
| Physician's Global Assessment | PGA | A static score of the overall severity of a skin disease at a single point in time. | Physician-Assessed | bms.com |
Toxicology and Safety Considerations in Research
Systemic Absorption and Potential for Systemic Effects
While Betamethasone (B1666872) valerate (B167501) is primarily used for its local effects, systemic absorption can occur, leading to measurable physiological changes. The extent of absorption is influenced by factors such as the integrity of the epidermal barrier, the use of occlusive dressings, and the duration of application. Systemic exposure can result in a range of effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis, manifestations of Cushing's syndrome, and metabolic disturbances like hyperglycemia and glycosuria.
Exogenous glucocorticoids like Betamethasone valerate can suppress the HPA axis through a negative feedback mechanism. This process involves the inhibition of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to reduced endogenous cortisol production by the adrenal glands. drugbank.com
Chronic exposure to systemically absorbed this compound can lead to a state where the HPA axis is unable to mount an appropriate response to stressors. nih.gov Research indicates that even topical application can lead to systemic absorption sufficient to cause blunted adrenal responses. medscape.com The degree of HPA axis suppression is influenced by the potency of the corticosteroid, the duration of treatment, and the surface area to which it is applied. medscape.com While one study suggested that an HPA axis suppressed by systemic corticosteroids could recover when replaced by inhaled betamethasone-17-valerate (B13397696), it highlights the potential for systemic effects from various administration routes. nih.gov The suppression of the HPA axis is a critical consideration in research, as it can lead to adrenal insufficiency if the exogenous steroid is withdrawn abruptly. drugbank.comnih.gov
Table 1: Factors Influencing HPA Axis Suppression by Exogenous Glucocorticoids
| Factor | Description |
| Type of Compound | Higher potency steroids pose a greater risk. |
| Method of Administration | Occlusive dressings and application to large surface areas increase absorption. |
| Cumulative Dose | Higher doses contribute to greater suppression. |
| Duration of Treatment | Prolonged use increases the risk of sustained suppression. |
| Individual Physiology | Variations in glucocorticoid receptor sensitivity can affect individual responses. nih.gov |
Iatrogenic Cushing's syndrome is a state of hypercortisolism resulting from prolonged exposure to exogenous glucocorticoids. Systemic absorption of this compound, particularly with excessive or long-term use, has been documented to cause this syndrome. medscape.comnih.govresearchgate.net Case studies have reported the development of Cushing's syndrome in patients following the excessive application of this compound ointment and even from the use of betamethasone nasal drops. nih.govfda.gov
Clinical manifestations observed in these cases include significant weight gain, a "cushingoid" or "moon" face, fat deposition around the neck (buffalo hump), and skin changes like striae and ecchymosis. researchgate.netresearchgate.netnih.gov In pediatric cases, growth retardation has been a significant finding. nih.gov Laboratory investigations in such cases typically reveal suppressed levels of endogenous ACTH and cortisol, confirming the exogenous source of the hypercortisolism. fda.gov These findings underscore that any form of exogenous corticosteroid, including this compound, can lead to Cushing's syndrome if absorbed systemically in sufficient quantities over time. fda.gov
Glucocorticoids are known to have a diabetogenic effect, and systemic absorption of this compound can lead to metabolic disturbances such as hyperglycemia (elevated blood glucose) and glycosuria (glucose in the urine). nih.gov Research has shown that the administration of betamethasone can cause a transient increase in blood glucose levels. nih.gov
One study described a patient who developed postprandial hyperglycemia and glycosuria during topical treatment with this compound cream 0.1%. nih.gov Another prospective observational study on diabetic subjects receiving epidural betamethasone injections found statistically significant elevations in blood glucose levels that persisted for three days post-injection. fda.gov The degree of hyperglycemia can be dose-dependent. nih.gov These findings highlight the potential for this compound to alter glucose metabolism, a critical consideration in research involving subjects with or predisposed to diabetes mellitus.
Table 2: Research Findings on Betamethasone and Glycemic Profile
| Study Type | Population | Key Findings | Citation |
| Case Report | Psoriasis patient with abnormal glucose tolerance | Developed postprandial hyperglycemia and glycosuria during topical treatment with this compound 0.1% cream. | nih.gov |
| Cross-sectional Study | Non-diabetic pregnant women | 77.14% of patients showed hyperglycemia after betamethasone administration. | nih.gov |
| Prospective Cohort | Diabetic subjects receiving epidural injections | A statistically significant average elevation of 106 mg/dL in blood glucose on the evening of the injection day. | fda.gov |
Reproductive Toxicology Studies
Reproductive toxicology studies, primarily in animal models, have investigated the potential effects of Betamethasone on fetal development. These studies have identified certain risks, including the induction of fetal abnormalities and effects on fetal growth.
Animal studies have demonstrated that betamethasone can be teratogenic. In rabbits, intramuscular administration of betamethasone dipropionate at a dose of 0.05 mg/kg resulted in abnormalities such as umbilical hernias, cephalocele, and cleft palate. fda.gov Developmental toxicity studies in both rats and rabbits have shown malformations, including cleft palate, which are likely related to the glucocorticoid activity of the compound. nih.gov
While animal studies consistently show a risk of oral clefts, the evidence in humans is less definitive. nih.gov Some human case-control studies have suggested an increased risk of cleft lip with or without cleft palate with maternal corticosteroid use during the first trimester. However, larger cohort studies have not consistently found this association, indicating that while a risk may exist, it is a complex issue potentially influenced by factors like dose and timing of exposure. researchgate.netnih.govnih.gov
Prenatal exposure to betamethasone has been shown to affect fetal growth in animal models. In studies with rats, prenatal betamethasone exposure led to a significant reduction in the body weight of offspring at postnatal day 1. nih.govnih.gov Similarly, a study in fetal sheep found that repeated maternal injections of betamethasone resulted in reduced birth weight. nih.gov This growth restriction was not attributed to overt placental insufficiency but may be related to alterations in hormonal growth mediators or nutrient transport. nih.gov Human studies have also suggested that first-trimester exposure to corticosteroids is associated with an increased risk of intrauterine growth restriction and decreased birth weight.
Fetal Resorption and Death
Research studies in various laboratory animal species have investigated the effects of this compound on embryo-fetal development. When administered topically or subcutaneously, this compound has been shown to lead to adverse fetal outcomes, including fetal resorption and death.
In rabbits, subcutaneous or topical administration of this compound during gestational days 6/7 to 18 resulted in fetal effects such as decreased body weight gain, fetal resorption, skeletal defects including cleft palate, and death. These effects were observed at varying severity with dose levels between 0.1 and 0.625 mg/kg/day geneesmiddeleninformatiebank.nl.
Subcutaneous administration of this compound to pregnant mice or rats at doses of 0.1 mg/kg/day or greater, and to rabbits at doses of 12 µg/kg/day or greater, has been shown to produce fetal abnormalities, including cleft palate geneesmiddeleninformatiebank.nl. In rats, subcutaneous administration led to decreased fetal body weights at a dose of 0.1 mg/kg/day, with skeletal malformations occurring at doses of 1 mg/kg/day and higher geneesmiddeleninformatiebank.nl. Topical administration in rats at a dose of 1.8 mg/kg/day also resulted in skeletal malformations geneesmiddeleninformatiebank.nl. These findings are consistent with the known effects of other corticosteroids in animal studies geneesmiddeleninformatiebank.nl.
Table 1: Effects of this compound on Fetal Development in Animal Models
| Species | Route of Administration | Dose | Gestational Period | Observed Effects |
|---|---|---|---|---|
| Rabbit | Subcutaneous or Topical | 0.1 - 0.625 mg/kg/day | Days 6/7 to 18 | Decreased fetal body weight, fetal resorption, skeletal defects (including cleft palate), death geneesmiddeleninformatiebank.nl |
| Rat | Subcutaneous | 0.1 mg/kg/day | Not Specified | Decreased fetal body weight geneesmiddeleninformatiebank.nl |
| Rat | Subcutaneous | ≥ 1 mg/kg/day | Not Specified | Skeletal malformations geneesmiddeleninformatiebank.nl |
| Rat | Topical | 1.8 mg/kg/day | Not Specified | Skeletal malformations geneesmiddeleninformatiebank.nl |
| Mouse/Rat | Subcutaneous | ≥ 0.1 mg/kg/day | Not Specified | Fetal abnormalities (including cleft palate) geneesmiddeleninformatiebank.nl |
| Rabbit | Subcutaneous | ≥ 12 µg/kg/day | Not Specified | Fetal abnormalities (including cleft palate) geneesmiddeleninformatiebank.nl |
Local Adverse Effects Investigated in Research
In research settings, the local adverse effects of topically applied this compound have been a subject of investigation. Prolonged use in studies can lead to skin thinning (atrophy) and the appearance of stretch marks (striae) patsnap.comwww.nhs.uk. Other observed local reactions include irritation, such as a burning or stinging sensation upon application, which may subside after several days of use patsnap.comwww.nhs.uk.
Further research has identified other potential local adverse effects, including:
Dryness or flaking of the skin mayoclinic.org
Itching, scaling, and severe redness mayoclinic.org
Changes in skin pigmentation, presenting as lighter or darker patches patsnap.comwww.nhs.uk
Inflammation of hair follicles (folliculitis) patsnap.com
Development of spider veins (telangiectasia) patsnap.com
In vitro studies have also explored the phototoxicity of this compound. Research has shown that upon irradiation, it can cause photohemolysis of mouse red blood cells and photoperoxidation of linoleic acid nih.gov. The photoproducts of this compound were also found to be phototoxic nih.gov.
Genotoxicity and Carcinogenicity Research
The genotoxic potential of betamethasone has been evaluated in research studies. Betamethasone was found to be genotoxic in the in vitro human peripheral blood lymphocyte chromosome aberration assay when metabolic activation was present geneesmiddeleninformatiebank.nl. Furthermore, it demonstrated genotoxic effects in the in vivo mouse bone marrow micronucleus assay geneesmiddeleninformatiebank.nl.
Long-term animal studies to determine the carcinogenic potential of topical corticosteroids, including this compound, have not been conducted geneesmiddeleninformatiebank.nldrugs.com. This compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) geneesmiddeleninformatiebank.nl.
Table 2: Genotoxicity Assays for Betamethasone
| Assay | System | Metabolic Activation | Result |
|---|---|---|---|
| Human peripheral blood lymphocyte chromosome aberration assay | In vitro | With | Genotoxic geneesmiddeleninformatiebank.nl |
| Mouse bone marrow micronucleus assay | In vivo | N/A | Genotoxic geneesmiddeleninformatiebank.nl |
Impact on Immune System Function (beyond therapeutic intent)
Beyond its intended therapeutic effects, this compound has been shown in research to have a broader impact on the immune system. As a glucocorticoid, its mechanism of action involves immunosuppressive effects patsnap.com. Research indicates that it can decrease the function of immune cells, including T-cells and antigen-presenting cells like dendritic cells patsnap.com. It also affects the function of macrophages patsnap.com.
In an in vitro model using peripheral blood mononuclear cells (PBMCs), betamethasone potently suppressed inflammation and immune activation researchgate.netnih.gov. This was demonstrated by a reduction in soluble cytokines and markers of immune activation on CD4+ T cells researchgate.netnih.gov. Such potent immunosuppression can have consequences beyond the desired therapeutic effect, potentially increasing susceptibility to infections geneesmiddeleninformatiebank.nlpatsnap.com. Prenatal exposure to betamethasone is also being researched for its potential to induce long-term alterations in the immune system nih.gov.
Drug Overdose and Chronic Toxicity Management in Research Models
Research has shown that excessive or prolonged use of this compound can lead to systemic absorption and toxicity. In research models and clinical observations, chronic overdose is associated with an increased risk of adrenal gland problems, including hypothalamic-pituitary-adrenal (HPA) axis suppression patsnap.commayoclinic.orgpatsnap.com. Children may be more susceptible to systemic toxicity due to a higher surface area to body mass ratio, leading to proportionally larger absorption through the skin mayoclinic.orgdrugs.com.
Symptoms of systemic toxicity observed in cases of long-term, high-dose use include Cushing's syndrome and hyperglycemia patsnap.comwww.nhs.uk. A case study reported systemic toxicity in a patient from topical application of betamethasone ointment, which resolved upon discontinuation of the agent nih.govresearchgate.net. Management of chronic toxicity in research models primarily involves cessation of the corticosteroid. If long-term application has occurred, a gradual reduction may be recommended to avoid a withdrawal reaction www.nhs.uk.
Hepatic Impairment Considerations in Research
The liver is the primary site of metabolism for corticosteroids geneesmiddeleninformatiebank.nl. Therefore, hepatic impairment is a significant consideration in research involving this compound. While drug-induced liver injury from corticosteroids is considered rare, a case of acute liver failure has been reported in a patient treated with betamethasone, which was followed by prednisolone (B192156) nih.gov.
In research models, particularly in pharmacokinetic and pharmacodynamic studies, the impact of hepatic impairment on the metabolism and clearance of this compound is an important factor. Physiologically-based pharmacokinetic (PBPK) modeling is a research tool used in the pharmaceutical industry to predict the impact of hepatic impairment on drug exposure nih.gov. These models incorporate pathophysiological changes associated with liver disease, such as alterations in hepatic blood flow and CYP enzyme abundance, to simulate how a drug like this compound might behave in individuals with varying degrees of hepatic insufficiency nih.gov.
Future Directions and Emerging Research Areas
Development of Targeted Delivery Systems for Enhanced Efficacy and Reduced Systemic Exposure
A significant thrust in current research is the development of sophisticated delivery systems designed to maximize the concentration of betamethasone (B1666872) valerate (B167501) at the site of inflammation while minimizing its absorption into the systemic circulation. biointerfaceresearch.comnih.gov This targeted approach aims to improve the therapeutic index of the drug, enhancing its efficacy and reducing the risk of systemic side effects associated with long-term use. nih.govmayoclinic.org
Novel formulations being investigated include:
Niosomes: These are vesicular systems composed of non-ionic surfactants that can encapsulate drugs like betamethasone valerate. Studies have shown that niosomal gels can provide sustained and controlled delivery of the drug, localizing its action to the dermal region and potentially decreasing undesirable side effects. biointerfaceresearch.com Research has demonstrated that these formulations can achieve high encapsulation efficiency and exhibit a biphasic release pattern, which is more sustained compared to conventional suspensions. biointerfaceresearch.com
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanoparticles that have shown promise in delivering corticosteroids for dermatological conditions. nih.gov They can form a drug reservoir in the epidermal and dermal layers of the skin, allowing for prolonged and localized drug delivery. nih.gov This targeted delivery helps in treating skin diseases more effectively while minimizing systemic absorption. nih.gov
Foam Vehicles: Novel foam-based delivery systems offer advantages in terms of application and patient compliance. researchgate.net These vehicles are designed to spread easily, especially in hair-bearing areas like the scalp, and then melt to deliver the active drug without leaving a significant residue. researchgate.net This can lead to enhanced dermal penetration and efficacy in treating conditions like scalp psoriasis. researchgate.net
Medicated Plasters: Occlusive dressings, such as medicated plasters containing this compound, provide a continuous and sustained release of the drug. researchgate.netnih.gov This method enhances the penetration of the corticosteroid, leading to improved effectiveness in treating chronic plaque psoriasis. researchgate.netnih.gov
| Delivery System | Mechanism of Action | Potential Advantages | Supporting Research Findings |
|---|---|---|---|
| Niosomes | Encapsulation of the drug in non-ionic surfactant vesicles. | Sustained and controlled local delivery, reduced systemic side effects. biointerfaceresearch.com | Demonstrated high encapsulation efficiency (up to 92.03±1.88%) and a more sustained release profile than free drug suspension. biointerfaceresearch.com |
| Solid Lipid Nanoparticles (SLNs) | Incorporation of the drug into a solid lipid matrix. | Creates a drug reservoir in the skin for prolonged local action. nih.gov | Monostearin SLNs showed remarkable controlled release and a significant drug reservoir in the epidermis. nih.gov |
| Foam Vehicles | Delivery in a thermolabile, easy-to-spread foam. | Enhanced penetration and patient compliance, especially for scalp conditions. researchgate.net | A novel foam vehicle demonstrated enhanced dermal penetration and efficacy in treating scalp psoriasis compared to lotion formulations. researchgate.net |
| Medicated Plasters | Occlusive dressing providing sustained drug release. | Improved drug penetration and efficacy through occlusion. researchgate.netnih.gov | A this compound 0.1% plaster was found to be more efficacious than a 0.1% cream in treating mild-to-moderate chronic plaque psoriasis. nih.gov |
Pharmacogenomic Studies to Predict Individual Responses and Adverse Effects
The field of pharmacogenomics, which studies how genes affect a person's response to drugs, holds significant potential for personalizing corticosteroid therapy. While specific research on this compound is still emerging, the broader principles of corticosteroid pharmacogenomics are applicable. Future research will likely focus on identifying genetic markers that can predict a patient's efficacy and susceptibility to the adverse effects of this compound.
Key areas of investigation will include:
Glucocorticoid Receptor (GR) Gene Polymorphisms: Variations in the gene encoding the glucocorticoid receptor could influence the binding affinity of this compound and subsequent downstream signaling, leading to differences in therapeutic response.
Genes Involved in Skin Barrier Function: Genetic variations affecting the integrity of the skin barrier may influence the percutaneous absorption of this compound, impacting both its local efficacy and the risk of systemic side effects.
Genes Related to Inflammatory Pathways: Polymorphisms in genes encoding cytokines, chemokines, and other inflammatory mediators could determine an individual's baseline inflammatory state and their subsequent response to the anti-inflammatory effects of this compound.
By understanding these genetic factors, clinicians may one day be able to select the most appropriate corticosteroid and tailor treatment regimens to individual patients, maximizing therapeutic benefit while minimizing the risk of adverse events.
Research into Resistance Mechanisms to Corticosteroid Therapy
A significant clinical challenge in the use of topical corticosteroids is the development of tolerance or tachyphylaxis, where the effectiveness of the drug diminishes over time with continuous use. Research is ongoing to elucidate the molecular mechanisms underlying this phenomenon, which could pave the way for strategies to prevent or reverse corticosteroid resistance.
Potential mechanisms of resistance being explored include:
Downregulation of Glucocorticoid Receptors: Prolonged exposure to corticosteroids may lead to a decrease in the number of glucocorticoid receptors in skin cells, reducing the drug's ability to exert its effects.
Alterations in Glucocorticoid Receptor Signaling: Changes in the downstream signaling pathways activated by the glucocorticoid receptor could contribute to a reduced anti-inflammatory response.
Increased Expression of Pro-inflammatory Molecules: The skin may adapt to long-term corticosteroid use by upregulating certain pro-inflammatory pathways, effectively counteracting the drug's therapeutic action.
A deeper understanding of these resistance mechanisms is crucial for developing new therapeutic strategies, such as intermittent dosing regimens or combination therapies, to maintain the long-term efficacy of this compound.
Exploration of Novel Therapeutic Combinations
To enhance therapeutic efficacy, broaden the spectrum of activity, and potentially reduce the required dose of this compound, researchers are investigating novel combination therapies. Combining this compound with other active ingredients can target different aspects of the pathophysiology of inflammatory skin diseases.
Some promising combinations include:
Vitamin D Analogs: The combination of betamethasone with a vitamin D analog like calcipotriene is used for the treatment of plaque psoriasis. drugbank.com This combination targets different inflammatory pathways involved in psoriasis.
Antimicrobial Agents: In inflammatory dermatoses where a secondary infection is present or suspected, combining this compound with an antibiotic or antifungal agent can be beneficial.
Emerging Targeted Therapies: Future research may explore combining this compound with newer classes of topical agents, such as Janus kinase (JAK) inhibitors or phosphodiesterase-4 (PDE4) inhibitors, to achieve synergistic effects in managing inflammatory skin conditions. alliedacademies.org
| Combination Agent | Rationale for Combination | Potential Therapeutic Benefit | Clinical Application |
|---|---|---|---|
| Calcipotriene (Vitamin D Analog) | Targets different inflammatory pathways in psoriasis. drugbank.com | Enhanced efficacy in treating plaque psoriasis. drugbank.com | Plaque Psoriasis drugbank.com |
| Antimicrobial Agents (e.g., Mupirocin) | Addresses secondary bacterial infections in inflammatory dermatoses. | Simultaneous treatment of inflammation and infection. | Infected Eczema |
| Janus Kinase (JAK) Inhibitors (e.g., Ruxolitinib) | Targets specific inflammatory signaling pathways. alliedacademies.org | Potential for synergistic anti-inflammatory effects and reduced corticosteroid dose. | Atopic Dermatitis (Exploratory) |
Long-term Safety and Efficacy Research
While the short-term efficacy of this compound is well-documented, there is a continuous need for long-term research to better understand its safety and efficacy with chronic intermittent use. scispace.comresearchgate.net Prolonged use of topical corticosteroids can lead to local side effects such as skin atrophy, striae, and telangiectasia, as well as systemic effects if significant absorption occurs. mayoclinic.orgijdvl.com
Future long-term studies will likely focus on:
Monitoring for Cutaneous and Systemic Adverse Events: Systematically tracking the incidence and severity of adverse effects over extended periods of use. jcadonline.com
Evaluating the Efficacy of Different Treatment Regimens: Comparing the long-term effectiveness of continuous versus intermittent application schedules to optimize treatment outcomes while minimizing risks.
Assessing Quality of Life: Investigating the long-term impact of treatment on patients' quality of life, a crucial aspect of managing chronic skin conditions. scispace.comnih.gov
Data from these studies will be invaluable in refining clinical guidelines for the safe and effective long-term management of inflammatory dermatoses with this compound.
Investigations into the Role of this compound in Modulating Specific Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors, which then modulate the expression of numerous genes. nih.govpatsnap.com This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. patsnap.compatsnap.com
Future research will aim to provide a more granular understanding of how this compound influences specific inflammatory signaling pathways. This includes:
Cytokine and Chemokine Networks: Detailed analysis of how this compound alters the expression and function of key cytokines (e.g., interleukins, tumor necrosis factor-alpha) and chemokines involved in recruiting inflammatory cells to the skin. patsnap.compatsnap.com A study comparing betamethasone and tacrolimus found that betamethasone was more effective in decreasing several skin cytokines, including IL-8, IL-18, and IL-22, after two weeks of treatment. nih.gov
Inhibition of Pro-inflammatory Enzymes: Further investigation into its inhibitory effects on enzymes like phospholipase A2 and cyclooxygenase-2 (COX-2), which are crucial for the production of prostaglandins (B1171923) and leukotrienes. patsnap.com
Immunosuppressive Effects on Immune Cells: A deeper dive into its impact on the function of various immune cells, including T-cells, macrophages, and mast cells, which are key players in the inflammatory cascade. patsnap.compatsnap.com
A more profound understanding of these molecular mechanisms could identify new therapeutic targets and lead to the development of more specific and effective anti-inflammatory drugs.
Advanced Preclinical Models for Efficacy and Safety Assessment
To improve the translation of preclinical findings to clinical practice, researchers are developing and utilizing more sophisticated preclinical models for evaluating the efficacy and safety of topical corticosteroids like this compound.
These advanced models include:
Animal Models: Animal models, such as mice with induced skin inflammation, are used to assess the anti-inflammatory, anti-allergic, and antiproliferative effects of topical corticosteroids. nih.gov These models allow for the in-vivo evaluation of drug potency and potential side effects. nih.gov
In Vitro Skin Models: Three-dimensional (3D) reconstructed human epidermis and full-thickness skin models offer a valuable platform for studying drug penetration, efficacy, and toxicity in a system that closely mimics human skin. These models can reduce the reliance on animal testing.
Humanized Mouse Models: These are mice engrafted with human immune cells or skin, providing a more physiologically relevant system for studying the interaction of drugs with the human immune system in the context of skin inflammation. dovepress.com
The use of these advanced preclinical models will facilitate a more accurate prediction of the clinical performance of new formulations and therapeutic strategies involving this compound.
Q & A
Q. What computational tools predict this compound’s solubility in novel excipient systems?
- Quantitative structure-property relationship (QSPR) models and Hansen solubility parameters (HSPs) estimate solubility in non-aqueous solvents. Validate predictions with shake-flask method experiments under thermodynamic equilibrium conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
